[1][2] Abstract This technical guide provides a comprehensive analysis of 2-Bromo-3-methylbutyryl bromide (CAS 26464-05-1), a critical acyl halide intermediate used in the synthesis of pharmaceutical sedatives (ureides)...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-3-methylbutyryl bromide (CAS 26464-05-1), a critical acyl halide intermediate used in the synthesis of pharmaceutical sedatives (ureides) and peptidomimetics. This document details its physicochemical profile, industrial synthesis via the Hell-Volhard-Zelinsky reaction, and downstream applications in nucleophilic acyl substitution. It includes a self-validating experimental protocol for its synthesis and handling, emphasizing safety protocols for lachrymatory and corrosive agents.
Physicochemical Profile & Chemical Identity[1][2][3][4]
2-Bromo-3-methylbutyryl bromide is the
-bromo acid bromide derivative of isovaleric acid. It is characterized by high electrophilicity at the carbonyl carbon and reactivity at the -carbon, making it a dual-functional synthon.
Table 1: Critical Properties Data
Property
Value
Note
CAS Number
26464-05-1
IUPAC Name
2-Bromo-3-methylbutanoyl bromide
Also: -Bromoisovaleryl bromide
Molecular Formula
Molecular Weight
243.92 g/mol
Physical State
Clear, colorless to pale yellow liquid
Darkens upon oxidation/hydrolysis
Density
1.802 - 1.86 g/cm³
@ 25°C
Boiling Point
162–164 °C
@ 760 mmHg
Boiling Point (Reduced)
65–70 °C
@ 10 Torr
Refractive Index ()
1.512
Solubility
Reacts violently with water
Soluble in DCM, THF, Toluene
Chirality
Racemic (typically)
Contains 1 chiral center at C2
Synthesis: The Hell-Volhard-Zelinsky (HVZ) Protocol[7]
The industrial and laboratory standard for synthesizing 2-bromo-3-methylbutyryl bromide is the Hell-Volhard-Zelinsky (HVZ) reaction . This pathway utilizes elemental phosphorus and bromine to halogenate isovaleric acid at the
-position.
Mechanism of Action[6][7][8][9][10][11][12]
Activation: Phosphorus tribromide (
), formed in situ from Red Phosphorus and Bromine, converts isovaleric acid to isovaleryl bromide.
Enolization: The acid bromide undergoes keto-enol tautomerization more readily than the parent acid.
Caption: The Hell-Volhard-Zelinsky reaction pathway converting isovaleric acid to the target via an enol intermediate.[1][2]
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-Bromo-3-methylbutyryl bromide from isovaleric acid.
Reagents:
Isovaleric acid (3-methylbutanoic acid): 1.0 eq
Red Phosphorus: 0.1 eq (Catalytic/Stoichiometric carrier)
Bromine (
): 2.2 eq (Excess required for solvent-free conditions)
Step-by-Step Methodology:
Setup: Equip a 3-neck round-bottom flask with a high-efficiency reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Connect the condenser outlet to an acid gas scrubber (NaOH trap) to neutralize evolved HBr.
Charging: Charge the flask with Isovaleric acid and Red Phosphorus under an inert atmosphere (
).
Bromine Addition (Critical Step):
Heat the mixture to 60–70°C.
Add Bromine dropwise. CAUTION: The reaction is exothermic.[3] The rate of addition must be controlled to maintain a gentle reflux.
Validation: Evolution of HBr gas indicates reaction initiation. If no gas is observed after 5% addition, stop and gently warm the flask to initiate.
Reflux: Once addition is complete, heat the mixture to 100°C for 2–4 hours to drive the reaction to completion and ensure bromination of the
-carbon.
Purification:
Perform fractional distillation under reduced pressure (vacuum).
Collect the fraction boiling at 65–70°C (10 Torr).
Purity Check: Verify by Refractive Index (
) or GC-MS.
Applications in Drug Development[2]
This compound serves as a "chiral template" (often used racemically and resolved later, or synthesized asymmetrically) for introducing the bulky isopropyl group adjacent to a reactive center.
Synthesis of Ureides (Sedatives)
The most historically significant application is the synthesis of Bromisoval (Bromovalerylurea), a mild hypnotic.[4]
Reaction: 2-Bromo-3-methylbutyryl bromide + Urea
Bromisoval + HBr.
Conditions: Anhydrous conditions, often without solvent or in toluene, followed by recrystallization.
Peptidomimetics & Amino Acid Analogs
It is a precursor to N-methylvaline derivatives.
Pathway: Reaction with amines yields
-bromo amides. Subsequent substitution of the -bromide by an amine (or azide followed by reduction) yields valine analogs.
Significance: The isopropyl group mimics the side chain of Valine, making this a key building block for non-natural peptides.
Visualization: Reactivity Profile
Caption: Divergent synthesis pathways demonstrating the utility of the acid bromide core.
Safety & Handling Protocols (E-E-A-T)
As a Senior Application Scientist, I cannot overstate the hazards of
-bromo acid bromides. They combine the corrosive nature of acid halides with the alkylating potential of alkyl bromides.
Hazard Identification
Corrosive: Causes irreversible skin burns and eye damage (Category 1B).
Lachrymator: Potent tear gas effect; use only in a functioning fume hood.
Water Reactive: Hydrolyzes rapidly to release HBr fumes.
Storage & Stability[15][16]
Atmosphere: Store under Argon or Nitrogen. Moisture sensitivity requires Schlenk line techniques or glovebox handling for aliquoting.
Container: Teflon-lined caps or glass ampoules. Corrodes metal.
Shelf Life: Stable for 12 months if kept dry and cool (2–8°C). Yellowing indicates free bromine release (decomposition).
Emergency Neutralization
Spill: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) only after absorption to minimize splattering.
References
Preparation of 2-bromo-3-methylbutanoyl bromide . PrepChem. Retrieved from [Link]
difference between 2-bromoisobutyryl bromide and 2-bromo-3-methylbutyryl bromide
Comparative Analysis of -Bromoacyl Bromides: BIBB vs. BMBB Executive Summary: The Structural Divergence In the landscape of acyl halide reagents, 2-bromoisobutyryl bromide (BIBB) and 2-bromo-3-methylbutyryl bromide (BMBB...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis of
-Bromoacyl Bromides: BIBB vs. BMBB
Executive Summary: The Structural Divergence
In the landscape of acyl halide reagents, 2-bromoisobutyryl bromide (BIBB) and 2-bromo-3-methylbutyryl bromide (BMBB) represent two distinct classes of reactivity defined by the substitution pattern at the
-carbon.
While both are highly reactive electrophiles used to introduce
-bromoacyl moieties, their applications diverge sharply due to electronic and steric factors:
BIBB (Tertiary
-Carbon): The industry standard for Atom Transfer Radical Polymerization (ATRP) initiators. Its tertiary structure stabilizes the radical intermediate required for controlled polymerization.
BMBB (Secondary
-Carbon): A critical intermediate in Medicinal Chemistry (e.g., valine analogs, sedatives like Bromisoval). Its secondary chiral center allows for stereochemical control, unlike the achiral BIBB.
Table 1: Physicochemical Comparison
Feature
2-Bromoisobutyryl Bromide (BIBB)
2-Bromo-3-methylbutyryl Bromide (BMBB)
CAS Number
20769-85-1
565-76-4 (racemic)
Structure
-Carbon Type
Tertiary (Achiral)
Secondary (Chiral)
Steric Bulk
High (Gem-dimethyl)
High (Isopropyl group)
Radical Stability
High (Tertiary radical)
Moderate (Secondary radical)
Primary Domain
Polymer Science (ATRP)
Pharma/Agro (Chiral Pool Synthesis)
Polymer Chemistry: The Dominance of BIBB in ATRP
The primary reason BIBB is ubiquitous in material science is its role in Atom Transfer Radical Polymerization (ATRP) .
The Mechanistic Advantage
ATRP relies on a reversible redox equilibrium between a dormant alkyl halide (P-X) and an active radical (
). The rate of initiation () must be faster than or equal to the rate of propagation () to ensure low dispersity (Đ).
BIBB (Tertiary): Upon reacting with a monomer, BIBB generates a tertiary radical . Tertiary radicals are thermodynamically more stable (due to hyperconjugation) and form faster than secondary radicals. This ensures rapid initiation, leading to uniform polymer chain growth.
BMBB (Secondary): Generates a secondary radical . While usable, the initiation rate is often slower relative to propagation for methacrylates, leading to broader molecular weight distributions unless specific ligand systems are used.
Visualization: ATRP Initiation Pathway
The following diagram illustrates why BIBB is the preferred initiator precursor.
Caption: The ATRP equilibrium relies on the stability of the tertiary radical derived from BIBB.
Medicinal Chemistry: BMBB and Stereochemistry
While BIBB is a tool for polymer architecture, BMBB is a building block for bioactive molecules.
The Chiral Advantage
BMBB (also known as
-bromoisovaleryl bromide) is structurally derived from Valine .
Chirality: Unlike BIBB, BMBB possesses an asymmetric center at the
-position.
Application: It is used to synthesize Bromisoval (a sedative) and various peptide mimetics where the isopropyl side chain mimics valine.
Reactivity Note: In nucleophilic substitutions (
), the secondary bromide in BMBB is sterically hindered by the adjacent isopropyl group ( -branching), making direct displacement difficult without elimination side reactions.
Experimental Protocols
Protocol A: Synthesis of an ATRP Initiator (Using BIBB)
Context: Functionalizing a hydroxyl-terminated surface or molecule.[1]
Preparation: Dissolve R-OH and TEA in anhydrous DCM under
atmosphere.
Cooling: Cool the solution to 0°C . Causality: The reaction of acid bromides with alcohols is highly exothermic; cooling prevents thermal degradation and side reactions.
Addition: Add BIBB dropwise over 20 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
Quench: Add a small amount of methanol to quench unreacted acid bromide.
Workup: Wash with
(removes TEA), saturated (neutralizes acid), and brine. Dry over .[2]
Both compounds react violently with water, releasing HBr. A rigorous safety workflow is required.
Caption: Decision tree for safely quenching unreacted acid bromides.
References
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link
Foundational text establishing tertiary alkyl halides (BIBB derivatives)
Sigma-Aldrich. (n.d.). 2-Bromoisobutyryl bromide Product Sheet. Link
Source for physical property d
Te Koppele, J. M., et al. (1988). Stereoselectivity of rat liver glutathione transferase isoenzymes for alpha-bromoisovaleric acid. Biochemical Journal, 252(1), 137-142. Link
Reference for the biological relevance and chirality of BMBB deriv
PubChem. (n.d.). 2-Bromo-3-methylbutyryl bromide Compound Summary. Link
Verification of chemical structure and synonyms (alpha-bromoisovaleryl bromide).
A Senior Application Scientist's Guide to the Chiral Resolution of 2-Bromo-3-Methylbutyryl Bromide Enantiomers
Abstract Enantiomerically pure α-bromo-β-methylated carbonyl compounds are valuable chiral building blocks in the synthesis of pharmaceuticals and other complex molecular targets. Specifically, the enantiomers of 2-bromo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Enantiomerically pure α-bromo-β-methylated carbonyl compounds are valuable chiral building blocks in the synthesis of pharmaceuticals and other complex molecular targets. Specifically, the enantiomers of 2-bromo-3-methylbutyryl bromide serve as reactive precursors for introducing stereogenic centers. However, the direct resolution of this reactive acid bromide is impractical due to its high reactivity and susceptibility to racemization. This guide provides an in-depth technical overview of scientifically sound and field-proven strategies for obtaining the enantiopure forms of this compound, focusing on the resolution of its more stable precursor, 2-bromo-3-methylbutanoic acid. We will explore the theoretical underpinnings and provide detailed experimental protocols for diastereomeric salt crystallization and enzymatic kinetic resolution, which are the most prevalent and scalable methods. Additionally, this whitepaper covers the critical analytical techniques required to validate enantiomeric purity.
Introduction: The Challenge and the Strategy
2-Bromo-3-methylbutyryl bromide is a chiral acylating agent whose utility in asymmetric synthesis is contingent on its enantiomeric purity. The presence of a bromine atom at the α-position to the carbonyl group makes it a versatile intermediate for nucleophilic substitution reactions, allowing for the stereospecific introduction of a variety of functional groups.[1] For instance, the enantiomers of the corresponding acid and its derivatives have been used to prepare hypnotic and sedative agents like bromisoval.[2][3]
The core challenge lies in the molecule's inherent reactivity. Acid bromides are highly susceptible to hydrolysis and can racemize under certain conditions. Therefore, the most logical and widely adopted strategy is to perform the chiral resolution on the more stable parent carboxylic acid, 2-bromo-3-methylbutanoic acid (also known as α-bromoisovaleric acid).[2][3] Once the acid is resolved into its (R) and (S) enantiomers, the desired enantiopure acid bromide can be readily synthesized using standard reagents like thionyl bromide (SOBr₂) or oxalyl bromide.
This guide is structured to walk researchers through the most effective resolution pathways for the parent acid, providing the causal logic behind experimental choices.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique remains one of the most robust and scalable methods for obtaining enantiopure carboxylic acids. The principle relies on reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomer can be selectively crystallized, leaving the other in the mother liquor.
The "Why": Causality in Experimental Design
Choice of Resolving Agent: The selection of the chiral amine is critical. The ideal agent should be commercially available in high enantiomeric purity, relatively inexpensive, and form well-defined, crystalline salts with the target acid. Commonly used resolving agents for acids include (R)- or (S)-1-phenylethylamine, ephedrine derivatives, and other chiral amino alcohols.[4] The interaction between the acid and the base should be strong enough to form a stable salt but not so strong as to hinder the subsequent "salt break" step.
Solvent Selection: The solvent dictates the solubility difference between the two diastereomeric salts. An effective solvent system will maximize the insolubility of the desired diastereomeric salt while keeping the other fully dissolved. Screening various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) or solvent mixtures is an essential empirical step.
Temperature and Cooling Rate: Crystallization is a thermodynamic process. A slow, controlled cooling rate promotes the formation of large, pure crystals, minimizing the inclusion of the undesired diastereomer in the crystal lattice.
Workflow for Diastereomeric Resolution
The overall process can be visualized as a multi-step workflow.
Caption: Workflow for Diastereomeric Salt Crystallization.
This protocol is a representative example and may require optimization for solvent and resolving agent.
Salt Formation:
In a suitable flask, dissolve 1.0 equivalent of racemic 2-bromo-3-methylbutanoic acid in a minimal amount of a chosen solvent (e.g., ethyl acetate or an ethanol/water mixture) with gentle heating.
In a separate vessel, dissolve 0.5 equivalents of a chiral amine (e.g., (R)-(+)-1-phenylethylamine) in the same solvent. Note: Using 0.5 equivalents ensures that only one enantiomer of the acid can be fully precipitated as a salt, maximizing the theoretical yield of the first crop.
Slowly add the amine solution to the acid solution with stirring.
Crystallization:
Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Once crystallization begins, allow the mixture to stand at room temperature for several hours, then cool further in an ice bath or refrigerator (4 °C) to maximize precipitation.
Isolation and Purification:
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
The diastereomeric purity of the salt can be improved by recrystallization from the same or a different solvent system.
Liberation of the Free Acid (Salt Break):
Suspend the purified diastereomeric salt in water.
Acidify the mixture to a pH of ~1-2 using a strong acid (e.g., 2M HCl). This protonates the amine, making it water-soluble, and liberates the free carboxylic acid.
Extract the enantiomerically enriched 2-bromo-3-methylbutanoic acid into an organic solvent like diethyl ether or dichloromethane.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure acid.
Analysis:
Determine the enantiomeric excess (% ee) of the recovered acid using chiral HPLC or by converting it to a diastereomeric ester/amide and analyzing by standard HPLC or NMR.
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolution offers a green and highly selective alternative to classical methods. This technique utilizes an enzyme, typically a lipase, which stereoselectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.[5] For resolving 2-bromo-3-methylbutanoic acid, this is usually performed on a corresponding ester derivative (e.g., the methyl or ethyl ester).
The "Why": Causality in Experimental Design
Enzyme Choice: Lipases (EC 3.1.1.3) are the most common enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL)).[5][6] The choice of lipase is crucial as each has a unique active site geometry, leading to different selectivities (E-values) for a given substrate.
Reaction Type: The resolution can be performed via enantioselective hydrolysis of a racemic ester or enantioselective esterification/transesterification of a racemic acid. Hydrolysis is often preferred for its simplicity.
The 50% Conversion Rule: In a perfect kinetic resolution, the reaction is stopped at or near 50% conversion. At this point, the product (the hydrolyzed acid) and the remaining substrate (the unreacted ester) will be in their highest possible enantiomeric excess. Continuing the reaction beyond 50% will decrease the % ee of the unreacted starting material.
Workflow for Enzymatic Resolution
The process involves selective transformation and subsequent separation.
Caption: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.
This protocol describes the hydrolysis of a racemic ester.
Substrate Preparation:
Synthesize the racemic ethyl 2-bromo-3-methylbutanoate from the racemic acid via Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid).
Enzymatic Hydrolysis:
To a stirred suspension of racemic ethyl 2-bromo-3-methylbutanoate (1.0 eq) in a phosphate buffer (pH 7.0), add a lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435, typically 5-10% by weight of the substrate).[6][7]
Maintain the temperature at a constant value (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
Stop the reaction when it reaches approximately 50% conversion by filtering off the immobilized enzyme.
Product Separation:
Extract the reaction mixture with an organic solvent (e.g., diethyl ether). The unreacted, enantiomerically enriched ester will move into the organic phase.
Adjust the pH of the aqueous phase to ~2 with 2M HCl and extract with diethyl ether to isolate the enantiomerically enriched 2-bromo-3-methylbutanoic acid.
Isolation and Purification:
Dry and concentrate the organic extracts from each separation step to yield the enriched ester and the enriched acid.
To obtain the other acid enantiomer, the recovered enriched ester can be saponified using standard conditions (e.g., NaOH in ethanol/water) followed by acidic workup.
Analysis:
Determine the % ee of both the acid product and the remaining ester starting material using chiral HPLC.
Comparison of Resolution Methods
The choice between diastereomeric crystallization and enzymatic resolution depends on several factors.
Feature
Diastereomeric Salt Crystallization
Enzymatic Kinetic Resolution
Theoretical Yield
50% per enantiomer (can be >50% with racemization)
Strictly 50% per enantiomer
Scalability
Generally high; well-suited for large-scale production
Can be scaled, but may require specialized reactors (e.g., packed bed)[7]
Development Time
Can be time-consuming due to solvent/reagent screening
Can be faster if a suitable enzyme is known; requires screening
"Green" Chemistry
Relies on organic solvents and stoichiometric reagents
Uses biodegradable catalysts (enzymes) under mild conditions
Waste Stream
Generates waste from solvents and resolving agents
More benign; enzyme can often be recycled
Key Challenge
Finding suitable crystallization conditions
Achieving high enantioselectivity (E-value) and stopping at 50%
Analytical Validation of Enantiomeric Purity
Accurate determination of enantiomeric excess (% ee) is paramount to validating the success of any resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method.[8]
Principle: Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation.
Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile for a wide range of compounds. For carboxylic acids, macrocyclic glycopeptide-based CSPs like teicoplanin can also be very effective.[9]
Method Development: A typical method involves analyzing the racemic mixture first to establish the retention times of both enantiomers. The mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid for acidic analytes) is optimized to achieve baseline separation.
Quantification: The % ee is calculated from the peak areas (A) of the two enantiomers using the formula:
% ee = [ (A₁ - A₂) / (A₁ + A₂) ] * 100%
Final Conversion to the Acid Bromide
Once the enantiopure 2-bromo-3-methylbutanoic acid has been obtained and its purity confirmed, it can be converted to the target acid bromide.
Protocol: Acid Bromide Formation
WARNING: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Place the enantiopure 2-bromo-3-methylbutanoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.
Slowly add thionyl bromide (SOBr₂, ~1.2 eq) or oxalyl bromide with a catalytic amount of DMF.
Gently heat the reaction mixture (e.g., to 50-60 °C) for 1-2 hours until the evolution of gas (SO₂ or CO/CO₂) ceases.
The crude 2-bromo-3-methylbutyryl bromide can be purified by fractional distillation under reduced pressure to yield the final, enantiopure product.[10]
Conclusion
The synthesis of enantiopure 2-bromo-3-methylbutyryl bromide is most effectively achieved through a strategic, two-stage process involving the resolution of the parent carboxylic acid followed by conversion to the acid bromide. Both diastereomeric salt crystallization and enzymatic kinetic resolution are powerful, field-proven techniques to accomplish this separation. Diastereomeric crystallization is a robust, scalable method, while enzymatic resolution offers a greener, highly selective alternative. The optimal choice depends on the specific project requirements, including scale, available resources, and development timelines. In all cases, rigorous analytical validation, primarily by chiral HPLC, is essential to confirm the stereochemical integrity of the final product.
References
Seidel, R. W., Nöthling, N., Goddard, R., & Lehmann, C. W. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Molecules, 25(15), 3477. [Link]
Johnson, J. S., & Miller, A. E. (2020). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 85(23), 15338–15346. [Link]
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved from Phenomenex. [Link]
PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. Retrieved from PrepChem.com. [Link]
Fishman, A., & Zock, I. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 75(4), 437-444. [Link]
Forgacs, E., & Cserhati, T. (2002). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Die Pharmazie, 57(9), 579-585. [Link]
Introduction: The Double-Edged Sword of Acyl Bromides in Synthesis
An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-3-methylbutyryl Bromide 2-Bromo-3-methylbutyryl bromide (CAS No: 26464-05-1), also known as α-Bromoisovaleryl bromide, is a highly reactive acyl bromide t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-3-methylbutyryl Bromide
2-Bromo-3-methylbutyryl bromide (CAS No: 26464-05-1), also known as α-Bromoisovaleryl bromide, is a highly reactive acyl bromide that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.[1][2] Its utility stems from the two reactive centers: the acyl bromide, a potent acylating agent, and the alpha-bromo group, which allows for subsequent nucleophilic substitution. However, the very reactivity that makes this compound a powerful synthetic tool also renders it significantly hazardous.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the hazards associated with 2-Bromo-3-methylbutyryl bromide. It moves beyond a simple recitation of safety data sheet (SDS) information to offer a field-proven perspective on safe handling protocols, emergency response, and the causality behind these critical safety measures. Understanding and respecting the inherent risks of this reagent is paramount to its safe and effective use in the laboratory.
Part 1: Core Hazard Identification and GHS Classification
2-Bromo-3-methylbutyryl bromide is classified as a hazardous substance, primarily due to its corrosive nature. Upon contact with moisture, such as humidity in the air or water in biological tissues, it rapidly hydrolyzes to form hydrobromic acid (HBr) and 2-bromo-3-methylbutyric acid, both of which are highly corrosive.[3] This reaction is the underlying cause of its severe effects on skin, eyes, and mucous membranes.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards. The classification for this, and closely related corrosive acyl bromides, is summarized below.
Table 1: GHS Hazard Classification
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
1B
H314: Causes severe skin burns and eye damage.[4][5]
Serious Eye Damage
1
H314: Causes severe skin burns and eye damage.[4][6]
Extreme Corrosivity (H314): This is the most significant hazard. The material is extremely destructive to all tissues it contacts.[4] Contact with skin will result in immediate, severe chemical burns.[3][4][5] The mechanism involves the rapid hydrolysis of the acyl bromide, leading to a combination of thermal and chemical burns from the exothermic reaction and the resulting acidic byproducts.
Serious Eye Damage (H314): Eye contact is particularly dangerous and constitutes a medical emergency. The substance can cause severe burns, potentially leading to irreversible eye damage and blindness.[3][4][6] Vapors and mists are also extremely irritating to the eyes.[3]
Respiratory Tract Irritation: Inhalation of vapors or mists can cause severe irritation and chemical burns to the respiratory tract.[3] Symptoms may include coughing, shortness of breath, and a burning sensation in the throat, potentially leading to pulmonary edema—a life-threatening condition where fluid accumulates in the lungs.[3][4]
Gastrointestinal Tract Damage (H302): If ingested, the compound will cause severe burns to the mouth, throat, and stomach.[3] Vomiting should not be induced, as this can cause re-exposure and perforation of the esophagus.[4]
Part 2: Safe Handling and Storage Protocols
A self-validating safety protocol is one where checks and balances are integrated into the workflow. For a substance as hazardous as 2-Bromo-3-methylbutyryl bromide, this means never working alone and always preparing for the worst-case scenario.
Experimental Protocol: Safe Handling in a Laboratory Fume Hood
Pre-Experiment Safety Check:
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
Locate the nearest safety shower and eyewash station. Confirm they are unobstructed and have been recently tested.[7]
Have appropriate spill control materials (e.g., dry sand, absorbent pads) and a neutralizing agent for acids readily available.
Inform a colleague that you are working with a highly corrosive material.
Don two pairs of chemical-resistant gloves. A common and effective combination is a lighter nitrile glove underneath a heavier butyl or neoprene glove.
Wear chemical splash goggles and a full-face shield.[5] Standard safety glasses are insufficient.
Ensure your lab coat is fully buttoned.
Handling the Reagent:
Conduct all manipulations deep within the chemical fume hood.[8]
Before opening, allow the reagent bottle to come to room temperature to prevent moisture from the air condensing inside.
Use only glass or PTFE (Teflon) apparatus, as the compound and its acidic byproducts will corrode metals.
When transferring the liquid, use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. This also prevents the release of corrosive vapors.
Keep the container tightly closed when not in use.[9]
Post-Handling and Waste Disposal:
Carefully quench any residual reagent in a separate flask containing a non-protic solvent before cleaning glassware.
Dispose of contaminated materials, including gloves and absorbent pads, in a designated, sealed hazardous waste container.[4]
Wash hands and forearms thoroughly after removing gloves.[4]
Storage and Incompatibilities
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area, away from sources of moisture.[9] It should be stored in a locked cabinet or an area accessible only to qualified personnel.[4] The product is moisture-sensitive.[4][10]
Incompatible Materials: Avoid contact with water, alcohols, strong bases, amines, metals, and strong oxidizing agents.[10] Reactions with these substances can be violent and exothermic.
Part 3: Emergency Response and First Aid
Response to an exposure must be immediate and decisive. The following workflow outlines the critical steps.
Emergency Workflow: Response to Exposure
Caption: Logical flow for responding to an exposure event.
Table 2: First-Aid Measures
Exposure Route
Action
Inhalation
Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact
Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[4][5]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
Ingestion
Rinse mouth with water. Have the victim drink one or two glasses of water to dilute the substance. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.[4][5]
Part 4: Toxicological and Ecological Profile
The toxicological data for 2-Bromo-3-methylbutyryl bromide is limited, which is common for specialized laboratory reagents. However, the known corrosive properties allow for a clear inference of its destructive effects.
Carcinogenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[4][5]
Germ Cell Mutagenicity: Data is not available.
Reproductive Toxicity: Data is not available.
Additional Information: The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4] Quantitative toxicity data is largely unavailable.[4]
Ecological Information
There is no quantitative data available concerning the ecological effects of this product.[4] However, due to its reactivity with water and its corrosive nature, it should not be allowed to enter drains or the environment.[4] Discharge into the environment must be avoided.[4]
Conclusion
2-Bromo-3-methylbutyryl bromide is a reagent that commands respect. Its synthetic utility is matched by its significant hazards, primarily driven by its extreme corrosivity. For researchers and scientists, a comprehensive understanding of these dangers, coupled with meticulous adherence to rigorous safety protocols, is not merely a matter of compliance but a fundamental prerequisite for safe laboratory practice. By integrating the principles of hazard identification, safe handling, and emergency preparedness into every stage of the experimental workflow, the risks associated with this powerful chemical can be effectively managed.
synthesis of alpha-bromo esters using 2-bromo-3-methylbutyryl bromide
Application Note: High-Efficiency Synthesis of -Bromo Esters via 2-Bromo-3-Methylbutyryl Bromide[1] -bromo esters using 2-bromo-3-methylbutyryl bromide Audience: Medicinal Chemists, Process Development Scientists, and Po...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of
-Bromo Esters via 2-Bromo-3-Methylbutyryl Bromide[1]
-bromo esters using 2-bromo-3-methylbutyryl bromide
Audience: Medicinal Chemists, Process Development Scientists, and Polymer Chemists.[1]
Executive Summary
This guide details the optimized protocols for synthesizing
-bromo esters utilizing 2-bromo-3-methylbutyryl bromide (also known as -bromoisovaleryl bromide).[1] This reagent is a critical building block for introducing the valine motif into peptidomimetics and serves as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP).[2]
Unlike generic acid chlorides, this acid bromide offers enhanced electrophilicity, allowing for rapid coupling with sterically hindered alcohols and minimizing harsh forcing conditions that could lead to racemization or elimination.[2]
Strategic Significance & Chemical Basis[1][2][3]
Why 2-Bromo-3-Methylbutyryl Bromide?
In medicinal chemistry, the isopropyl group at the
-position mimics the side chain of Valine. Direct esterification of the corresponding carboxylic acid (2-bromo-3-methylbutyric acid) often suffers from low yields due to the steric bulk of the isopropyl group adjacent to the reaction center.
The acid bromide derivative overcomes this kinetic barrier through the superior leaving group ability of the bromide ion (
) compared to chloride or carboxylate.
Reaction Mechanism
The synthesis proceeds via Nucleophilic Acyl Substitution .[1][2] The alcohol nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The carbonyl is reformed by the expulsion of the bromide leaving group.
Key Mechanistic Insight: The reaction generates HBr as a byproduct.[1][2] Immediate scavenging of HBr by a tertiary amine base is critical to prevent acid-catalyzed degradation of the product or dehydration of the alcohol.
Figure 1: Mechanistic pathway for the esterification of 2-bromo-3-methylbutyryl bromide.[1]
Critical Modification:
The steric clash between the isopropyl group of the bromide and the tertiary alkyl group of the alcohol significantly slows the reaction. DMAP is mandatory here. It forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered alcohol more effectively than the acid bromide itself.
Workflow Adjustments:
Add DMAP to the initial solution of Alcohol and Base.[2]
Extend reaction time to 12–16 hours (overnight).
Maintain 0 °C for the first hour, then reflux (40 °C) if conversion is <50% after 4 hours.
Process Visualization
Figure 2: Operational workflow for the synthesis and purification of
-bromo esters.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Acid Bromide
Ensure solvent is anhydrous (<50 ppm water).[1] Re-distill acid bromide if liquid is brown/fuming excessively.[1][2]
Elimination Product
High Temperature
Keep reaction at 0 °C during addition. The isopropyl group makes the -proton susceptible to elimination by strong bases.
Racemization
Base-catalyzed enolization
If using chiral alcohols, avoid strong bases like DBU.[1] Stick to Pyridine or TEA.[1][2]
Color Change (Brown)
Free Bromine () formation
The reagent degrades over time.[1][2] Wash the final organic layer with 10% (sodium thiosulfate) to reduce .
Fume Hood: This reagent releases HBr fumes upon contact with moisture.[1][2] Always handle in a well-ventilated fume hood.[1][2]
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm) and safety goggles.[1][2]
Neutralization: Quench excess reagent with methanol or ice water slowly before disposal.[1][2] Do not pour directly into basic waste containers as the heat of neutralization can cause splattering.[2]
References
Reagent Properties: PubChem. 2-Bromo-3-methylbutyryl bromide - Compound Summary. National Library of Medicine. Available at: [Link][1][2]
Synthesis of Tert-Butyl Esters: Organic Syntheses, Coll. Vol. 9, p. 0 (1998).[1][2] General methodology for hindered ester synthesis using DMAP.
ATRP Applications: Matyjaszewski, K., & Xia, J. (2001).[1][2] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1][2] (Contextualizing the reagent as an ATRP initiator).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Synthesis of
-Bromoisovaleric Acid via Modified Hell-Volhard-Zelinsky Reaction
Abstract & Application Scope
-Bromoisovaleric acid (2-bromo-3-methylbutanoic acid) is a critical chiral synthon in the synthesis of valine analogs, peptide mimetics, and pharmaceutical intermediates (e.g., isovaleryl urea derivatives).[1] While the Hell-Volhard-Zelinsky (HVZ) reaction is the classical route for -halogenation, standard textbook protocols often lack the nuance required for high-purity, scalable laboratory synthesis.
This application note details a modified, catalytic
protocol that offers superior control over exotherms and byproduct formation compared to the traditional Red Phosphorus method. This guide emphasizes moisture control, kinetic management, and vacuum distillation purification to achieve purities suitable for downstream nucleophilic substitutions.
Mechanistic Principles
The HVZ reaction is not a direct bromination of the carboxylic acid.[2][3][4] The reaction relies on the in situ generation of a highly reactive acyl bromide intermediate. The carboxylic acid itself cannot enolize sufficiently to react with molecular bromine; the acyl bromide can.
The Catalytic Cycle
Activation: The catalyst (
) converts isovaleric acid to isovaleryl bromide.
Tautomerization: Isovaleryl bromide undergoes keto-enol tautomerism more readily than the parent acid.
Bromination: The enol attacks molecular bromine (
), forming -bromoisovaleryl bromide.
Exchange: The product reacts with unreacted isovaleric acid, regenerating the acyl bromide intermediate to propagate the cycle.
Figure 1: The catalytic cycle of the HVZ reaction.[5] Note that the acyl bromide is the actual substrate for bromination.
Critical Safety Parameters
Warning: This protocol involves highly corrosive reagents and the evolution of toxic gases.
Hazard
Source
Risk Description
Mitigation Strategy
Corrosive/Toxic
Bromine ()
Severe burns; vapor is fatal if inhaled.
Handle in a high-efficiency fume hood. Use double-gloving (Nitrile/Laminate). Keep sodium thiosulfate solution nearby for spills.
Water Reactive
Reacts violently with moisture to produce HBr and heat.
Ensure all glassware is flame-dried. Use a drying tube (CaCl2). Never add water directly to .
Condenser: High-efficiency reflux condenser (Dimroth or Coil).
Gas Trap: Tubing from condenser top leading to an inverted funnel submerged just above a 10% NaOH solution.
Temperature Control: Oil bath with magnetic stirring/hotplate.
Step-by-Step Experimental Protocol
Phase 1: Substrate Preparation (Moisture Control)
Rationale: Water destroys the
catalyst, stalling the reaction and generating dangerous HBr spikes.
Check Water Content: If isovaleric acid is old or smells "sour" (beyond normal), it may contain water.
Drying (Optional but Recommended): Place isovaleric acid in a flask with 20% v/v benzene or toluene. Distill until the vapor temperature reaches 100°C (removing the water-solvent azeotrope).
Cool: Cool the dry residue to room temperature under inert atmosphere (
or Ar).
Phase 2: Reaction Initiation
Scale: Based on 1.0 mol (102 g) Isovaleric Acid.
Charge: Add 102 g (1.0 mol) of dry isovaleric acid to the 3-neck flask.
Catalyst Addition: Add 2.0 mL (0.02 mol) of
carefully.
Note: The solution may fume slightly.
Heat: Warm the mixture to 80°C in the oil bath.
Bromine Setup: Charge the addition funnel with 55 mL (~170 g, 1.06 mol) of Bromine.
Note: A slight excess (5-10%) ensures completion.
Phase 3: Bromination (The "Control" Phase)
Initial Addition: Add approx. 1-2 mL of Bromine.
Observation: The deep red color should persist for a moment and then fade/lighten as the reaction initiates and HBr evolution begins.
Troubleshooting: If color does not fade after 10 mins, raise temp to 85°C or add a single crystal of Iodine (
) to catalyze. Do not add more bromine until initiation is confirmed.
Continuous Addition: Once HBr evolution is steady, add the remaining Bromine dropwise over 2 to 3 hours .
Temp: Maintain internal temperature between 80-85°C .
Reflux:[8] Ensure gentle reflux of the isovaleric acid/bromide mixture.[9]
Post-Reaction: After addition is complete, raise the oil bath temperature to 100-105°C and stir for an additional 1-2 hours .
Endpoint: The reaction is complete when the red bromine color fades to a persistent yellow/orange, and HBr evolution ceases.
Phase 4: Workup and Purification
Degassing: Cool the mixture to 60°C. Sparge with dry Nitrogen for 30 minutes to remove dissolved HBr and unreacted
.
Distillation Setup: Transfer the crude mixture (dark orange liquid) to a clean flask for vacuum distillation. Use a short-path distillation head or a Vigreux column.[10]
Fraction 1 (Forerun): Unreacted isovaleric acid and acetyl bromide byproducts.
Fraction 2 (Product): Collect the fraction boiling at 125–130°C at 15 mmHg (or ~148-153°C at 40 mmHg).
Yield: Expect 155–165 g (85–90%).
Appearance: Colorless to pale yellow liquid.
Figure 2: Operational workflow for the synthesis and purification.
Analytical Validation
To validate the protocol, compare the isolated product against these standard metrics:
Parameter
Expected Value
Method
Physical State
Clear/Pale Yellow Liquid
Visual
Boiling Point
125–130°C @ 15 mmHg
Vacuum Distillation
Refractive Index ()
1.4750 – 1.4780
Refractometer
NMR ()
4.25 (d, 1H, -H) 2.25 (m, 1H, -H) 1.05 (d, 6H, )
NMR Spectroscopy
Interpretation:
The shift of the
-proton is the key indicator. In isovaleric acid, the -protons () appear around 2.2. In the product, the substitution of Br shifts the remaining -proton downfield to ~ 4.2-4.3 due to the electron-withdrawing effect of the halogen.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Reaction does not initiate
System too wet or too cold.
Dry the acid thoroughly next time. Add an iodine crystal. Increase temp to 90°C briefly.
Violent HBr evolution
Bromine added too fast.
Stop addition immediately. Cool flask slightly. Resume very slowly.
Low Yield
Hydrolysis during workup.
Ensure glassware for distillation is dry. Do not wash the crude reaction mixture with water before distillation (unless using specific extraction protocols).
Dark Product
Traces of Phosphorus or Bromine.
Redistill. Add a small amount of unreacted isovaleric acid to the distillation pot to prevent decomposition.
Application Notes and Protocols for Friedel-Crafts Acylation with 2-Bromo-3-Methylbutyryl Bromide
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive guide to the Friedel-Crafts acylation of aroma...
This document provides a comprehensive guide to the Friedel-Crafts acylation of aromatic compounds using 2-bromo-3-methylbutyryl bromide. This specialized acylating agent introduces a unique α-bromo-β-methylated acyl group, a valuable synthon in medicinal chemistry and materials science. These application notes delve into the mechanistic nuances, address the challenges posed by steric hindrance and the α-bromo substituent, and offer detailed protocols for successful implementation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Value of 2-Bromo-3-methylbutyryl Bromide in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of a keto-functional group onto an aromatic ring.[1][2][3] The choice of the acylating agent is pivotal, as it dictates the structure of the resulting aryl ketone and, consequently, the downstream synthetic possibilities. 2-Bromo-3-methylbutyryl bromide stands out as a reagent of significant interest due to the combined presence of an α-bromo atom and a sterically demanding isopropyl group.
The resulting α-bromo ketone is a versatile intermediate, amenable to a wide range of subsequent transformations, including nucleophilic substitution, elimination, and the formation of various heterocyclic systems. The inherent steric bulk of the 3-methylbutanoyl moiety can also be strategically employed to influence the conformation and biological activity of target molecules. This guide will navigate the specific considerations required to successfully employ this valuable, yet challenging, acylating agent.
Mechanistic Considerations and Key Challenges
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1][4][5] The reaction is initiated by the activation of the acyl bromide with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[1][4][5] This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the final aryl ketone.[4]
Two primary challenges arise when using 2-bromo-3-methylbutyryl bromide:
Steric Hindrance: The isopropyl group adjacent to the carbonyl carbon significantly encumbers the electrophilic center. This steric bulk can impede the approach of the aromatic nucleophile, potentially leading to lower reaction rates and yields compared to less hindered acyl halides. Careful optimization of the Lewis acid, solvent, and temperature is crucial to overcome this steric barrier.
The α-Bromo Substituent: The presence of a bromine atom on the α-carbon introduces a potential site for side reactions. The Lewis acid could coordinate with the bromine atom, although this is generally less favorable than coordination with the carbonyl oxygen. More importantly, the α-bromo ketone product can be susceptible to further reactions under the reaction conditions.
Optimizing Reaction Conditions: A Tabulated Guide
The successful Friedel-Crafts acylation with 2-bromo-3-methylbutyryl bromide hinges on the judicious selection of reaction parameters. The following table summarizes key variables and provides recommendations based on established principles of Friedel-Crafts chemistry.
Parameter
Recommendation & Rationale
Lewis Acid
Aluminum chloride (AlCl₃) is the most common and often most effective Lewis acid for Friedel-Crafts acylation.[1][2] A stoichiometric amount is typically required as it complexes with the product ketone.[2] For highly activated aromatic substrates, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may be sufficient and could minimize potential side reactions.[2]
Aromatic Substrate
The reaction is most successful with electron-rich aromatic compounds such as toluene, xylenes, anisole, and naphthalene. Deactivated aromatic rings (e.g., nitrobenzene) are generally unreactive.[6]
Solvent
An inert solvent that does not compete with the aromatic substrate is essential. Dichloromethane (CH₂Cl₂) , 1,2-dichloroethane (DCE) , and carbon disulfide (CS₂) are common choices. For less reactive substrates, performing the reaction in an excess of the aromatic reactant can be effective.
Temperature
The initial mixing of the acyl bromide and Lewis acid should be performed at a low temperature (typically 0 °C ) to control the exothermic reaction. The subsequent reaction with the aromatic substrate can often be conducted at room temperature or with gentle heating to overcome the steric hindrance. Careful temperature control is critical to prevent side reactions.
Reaction Time
Reaction times can vary from a few hours to overnight, depending on the reactivity of the aromatic substrate and the steric hindrance of the acylating agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
Experimental Protocols
Safety First: 2-Bromo-3-methylbutanoyl bromide is a corrosive and lachrymatory substance.[7] 2-Bromo-2-methylpropionyl bromide, a related compound, is classified as a corrosive liquid that causes severe skin burns and eye damage.[8] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: General Procedure for the Friedel-Crafts Acylation of an Activated Aromatic Compound (e.g., Toluene)
This protocol outlines a general procedure for the acylation of an electron-rich arene.
Workflow Diagram:
Caption: Experimental workflow for Friedel-Crafts acylation.
Materials:
2-Bromo-3-methylbutanoyl bromide (1.0 eq)
Aluminum chloride (AlCl₃) (1.1 eq)
Toluene (or other activated arene) (3-5 eq, can also be used as solvent)
Anhydrous dichloromethane (CH₂Cl₂) (if toluene is not the solvent)
Ice
Concentrated hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, addition funnel, magnetic stirrer, and other standard glassware
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq).
Add anhydrous dichloromethane to the flask, followed by the aromatic substrate if it is a solid. If the aromatic substrate is a liquid, it can be used as the solvent.
Cool the mixture to 0 °C in an ice bath.
Slowly add 2-bromo-3-methylbutyryl bromide (1.0 eq) to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
Slowly add the activated aromatic compound (1.0 eq) to the reaction mixture if not already present as the solvent.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC.
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mechanistic Rationale and Troubleshooting
The Acylium Ion Formation:
Caption: Formation of the acylium ion.
The Lewis acid coordinates to the carbonyl oxygen of the acyl bromide, making the carbonyl carbon more electrophilic and facilitating the departure of the bromide ion to form the resonance-stabilized acylium ion.
Troubleshooting Guide:
Issue
Possible Cause
Suggested Solution
Low or no conversion
Insufficiently activated aromatic substrate.
Use a more electron-rich arene.
Steric hindrance is too great.
Increase reaction temperature and/or reaction time. Consider a more potent Lewis acid, but with caution.
Deactivated catalyst.
Ensure all reagents and glassware are anhydrous.
Multiple products
Isomerization of the aromatic substrate (less common in acylation).
Use a milder Lewis acid or lower the reaction temperature.
Side reactions involving the α-bromo group.
Optimize reaction time to minimize product decomposition. Consider a less reactive Lewis acid.
Product decomposition
Harsh quenching or work-up conditions.
Quench at a low temperature and avoid excessively acidic or basic conditions during work-up if the product is sensitive.
Conclusion
The Friedel-Crafts acylation with 2-bromo-3-methylbutyryl bromide is a powerful tool for the synthesis of sterically hindered α-bromo ketones. While the reaction presents challenges due to steric hindrance and the presence of the α-bromo substituent, these can be overcome through careful optimization of the reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic campaigns, paving the way for the discovery and development of new chemical entities.
References
Introduction to Organic Chemistry. (n.d.). Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
reaction of 2-bromo-3-methylbutyryl bromide with amines for amide synthesis
An In-Depth Guide to the Synthesis of α-Bromo Amides via Acylation of Amines with 2-Bromo-3-Methylbutyryl Bromide Authored by: A Senior Application Scientist Introduction: The Strategic Value of α-Bromo Amides in Synthes...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of α-Bromo Amides via Acylation of Amines with 2-Bromo-3-Methylbutyryl Bromide
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of α-Bromo Amides in Synthesis
In the landscape of modern drug discovery and organic synthesis, the amide bond stands as a cornerstone functional group, integral to the structure of peptides, pharmaceuticals, and advanced materials.[] The reaction between an acyl halide and an amine is one of the most robust and fundamental methods for its construction.[2] This guide focuses specifically on the reaction of 2-bromo-3-methylbutyryl bromide with primary and secondary amines. The resulting N-substituted 2-bromo-3-methylbutanamides are not merely stable products; they are highly versatile synthetic intermediates. The α-bromine atom provides a reactive handle for subsequent nucleophilic substitutions, making these compounds valuable precursors for introducing complexity and building diverse molecular scaffolds.[3]
The introduction of a bromine atom can also be a deliberate strategy in drug design, influencing factors such as binding affinity through halogen bonding, metabolic stability, and pharmacokinetic profiles.[4] Understanding and mastering the synthesis of these α-bromo amides is therefore a critical skill for researchers in medicinal chemistry and process development. This document provides a detailed exploration of the underlying mechanism, practical protocols, and critical insights for successfully synthesizing these valuable compounds.
The formation of an amide from 2-bromo-3-methylbutyryl bromide and an amine proceeds through a classic nucleophilic acyl substitution pathway.[5][6] The high reactivity of the acyl bromide is key to the efficiency of this transformation.
Causality of the Mechanism:
Activation of the Electrophile: The carbonyl carbon of the acyl bromide is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent bromine atom, which is an excellent leaving group.
Nucleophilic Attack: The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[7]
Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the most stable leaving group, the bromide ion (Br⁻), is expelled.
Acid-Base Neutralization: This reaction generates one equivalent of hydrogen bromide (HBr) as a byproduct.[2] HBr is a strong acid that will protonate any unreacted amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is essential to scavenge the HBr, ensuring the amine remains available to react and driving the reaction to completion.[8]
Caption: Figure 1: Mechanism of Amide Formation
Experimental Design and Protocols
The success of this acylation reaction hinges on careful control of experimental parameters. Due to the high reactivity and moisture sensitivity of acyl bromides, adherence to anhydrous conditions is paramount.[6][9]
Core Reagents and Their Roles
Reagent/Component
Role
Key Considerations
Amine (Primary/Secondary)
Nucleophile
Steric hindrance can affect reaction rate. Aromatic amines are less nucleophilic than aliphatic amines. Must be dry.
2-Bromo-3-methylbutyryl Bromide
Electrophile / Acylating Agent
Highly reactive, corrosive, and a lachrymator.[9][10] Extremely sensitive to moisture; handle under an inert atmosphere (N₂ or Ar). Use a fresh bottle or freshly distilled reagent.
Tertiary Amine Base (e.g., TEA, DIEA)
HBr Scavenger
Must be non-nucleophilic to avoid competing with the substrate amine. Use 1.1-1.5 equivalents. Must be anhydrous.
Anhydrous Aprotic Solvent (e.g., DCM, THF, Et₂O)
Reaction Medium
Must be inert to the reactants and capable of dissolving them. Dichloromethane (DCM) is a common choice.[8] Ensure solvent is thoroughly dried.
General Protocol for Amide Synthesis
This protocol provides a robust starting point for the acylation of a generic primary or secondary amine. It should be optimized for each specific substrate.
Materials & Equipment:
Round-bottom flask with a magnetic stir bar
Septa and needles for inert atmosphere techniques
Addition funnel (optional, for larger scale)
Ice/water bath
Inert gas line (Nitrogen or Argon)
Standard laboratory glassware for work-up and purification
Flame-dry a round-bottom flask under vacuum and allow it to cool under a stream of inert gas (N₂ or Ar).
To the flask, add the amine substrate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
Add the tertiary amine base (e.g., triethylamine, 1.2 eq).
Cool the stirring solution to 0 °C using an ice/water bath.[]
Addition of Acyl Bromide:
In a separate, dry, inert-gas-flushed vial, prepare a solution of 2-bromo-3-methylbutyryl bromide (1.05-1.1 eq) in a small amount of anhydrous DCM.
Using a syringe, add the acyl bromide solution dropwise to the cold, stirring amine solution over 10-20 minutes. A vigorous, exothermic reaction may be observed, and a precipitate (triethylammonium bromide) will likely form.[]
Reaction Monitoring:
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Work-up and Extraction:
Quench the reaction by slowly adding deionized water or 1 M HCl (aq) to dissolve the ammonium salts.
Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally, brine (saturated NaCl solution).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude amide can be purified by either flash column chromatography on silica gel or recrystallization.[11]
Column Chromatography: A typical eluent system is a gradient of ethyl acetate in hexanes.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method to obtain high purity material and may be preferable to chromatography to maximize yield.[12]
Caption: Figure 2: Experimental Workflow for Amide Synthesis
Use a fresh bottle of 2-bromo-3-methylbutyryl bromide or purify by distillation before use. Ensure all glassware and solvents are scrupulously dry.
Amine protonated by byproduct HBr.
Ensure a sufficient amount (at least 1.1 eq) of a dry, non-nucleophilic base is used.
Formation of Carboxylic Acid Byproduct
Hydrolysis of the acyl bromide by trace water in the solvent or on glassware.
Rigorously follow anhydrous techniques. Use freshly opened or distilled anhydrous solvents.
Product is Difficult to Purify
Product is highly polar and streaks on silica gel.[13]
Consider recrystallization as an alternative to chromatography.[12] For chromatography, adding a small amount (0.5-1%) of triethylamine to the eluent can sometimes improve peak shape.
Diacylation of Primary Amine
Reaction conditions are too harsh or stoichiometry is incorrect.
Use a slight excess of the amine relative to the acyl bromide. Maintain low reaction temperatures during addition.
Safety and Handling
2-Bromo-3-methylbutyryl bromide is a hazardous chemical and must be handled with extreme care.
Corrosive: Causes severe skin burns and eye damage.[14]
Lachrymator: The vapors are highly irritating to the eyes and respiratory system.[9]
Water-Reactive: Reacts with water and moisture to release corrosive HBr gas.[9]
Mandatory Precautions:
Always handle in a well-ventilated chemical fume hood. [10][15]
Wear appropriate PPE: chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves.[15]
Use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and release of HBr.[9]
Have an appropriate quenching agent (e.g., a beaker of sodium bicarbonate solution) and spill kit readily available.
Conclusion
The acylation of amines with 2-bromo-3-methylbutyryl bromide is a powerful and efficient method for synthesizing α-bromo amides. These products serve as crucial building blocks in multi-step syntheses, particularly within pharmaceutical development programs. By understanding the nucleophilic acyl substitution mechanism, carefully controlling reaction conditions to exclude moisture, and adhering to strict safety protocols, researchers can reliably and safely produce these valuable intermediates. The protocols and insights provided herein offer a comprehensive framework for the successful application of this important chemical transformation.
References
Zhang, Q., et al. (2025, November 26). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature Communications. [Link]
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
Alfa Aesar. (2009, September 22). SAFETY DATA SHEET: 2-Bromoisobutyryl bromide. [Link]
OrgoSolver. Synthesis and Reactions of Amines and Amides. [Link]
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. [Link]
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
Carroll Collected. Determined Mechanism for the Formation of 2-bromo-3-methylbutane. [Link]
ACS Publications. (2023, February 8). Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene. ACS Omega. [Link]
LibreTexts Chemistry. 12.4 Synthesis of Amines. [Link]
Allen Institute. Acylation Reaction- Mechanism, Applications and FAQs. [Link]
RSC Publishing. Reactions of amide anions with α-bromo-amides. [Link]
MDPI. (2020, July 30). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. [Link]
PMC. (2025, May 5). α-Amido Sulfonium Salts Provide a Platform for Photocatalytic Metal-Free Carbon–Carbon Bond Formation in Amides. [Link]
Springer. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. [Link]
ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]
LibreTexts Chemistry. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]
University of Calgary. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
optimizing yield of alpha-bromoacylation reactions with weak nucleophiles
The following guide is structured as a specialized Technical Support Hub. It prioritizes the specific chemoselectivity challenges inherent to -haloacyl halides—specifically the competition between acylation (desired), el...
N): You risk E2 elimination to form a ketene . Ketenes polymerize rapidly into "black tar."[1][2]
If you use no base: The byproduct HBr will protonate your weak nucleophile (especially amines), deactivating it completely.
Visual Diagnostic: What went wrong?
Use this decision tree to identify your failure mode before proceeding to the protocols.
Caption: Figure 1. Diagnostic logic for
-bromoacylation failures. "Black Tar" indicates polymerization of ketene intermediates, a common failure mode with triethylamine.
Critical Reagent Selection Guide
For weak nucleophiles (e.g., nitroanilines, sterically hindered secondary alcohols), standard conditions fail. You must tune the Base and Catalyst .[1][2]
Base Selection Matrix
The choice of base is the single most critical factor in suppressing ketene formation.[1][2]
Use only for highly hydrolytically stable acid chlorides (not recommended here).[1]
The Catalyst: DMAP (4-Dimethylaminopyridine)
For weak alcohols, DMAP is mandatory. It acts via Nucleophilic Catalysis , not just as a base.[1]
DMAP attacks the acyl halide to form a tight ion pair (Acylpyridinium salt).[2]
This intermediate is more electrophilic than the acid bromide but less prone to elimination.[2]
The weak nucleophile attacks the Acylpyridinium species.[1][2]
High-Fidelity Protocols
Protocol A: The "Soft Base" Method (For Weak Anilines)
Target: Electron-deficient amines (e.g., 4-nitroaniline) where nucleophilicity is low, but HBr salt formation is still a risk.
Reagents:
Substrate (1.0 equiv)
-Bromoacetyl bromide (1.2 equiv)
Base: Pyridine (1.5 equiv) or 2,6-Lutidine (1.2 equiv) — Crucial: Do not use TEA.
Solvent: Anhydrous DCM (0.2 M concentration).[1][2]
Step-by-Step:
Preparation: Dissolve the amine and pyridine in anhydrous DCM under Nitrogen/Argon.
Cooling: Cool the solution to -10°C (Ice/Salt bath). Why? Lower temperature suppresses the elimination pathway (ketene formation) which has a higher activation energy than acylation.[2]
Addition: Dilute
-bromoacetyl bromide in a small volume of DCM. Add this solution dropwise over 15-20 minutes.
Visual Check: The solution may turn yellow, but should not turn black.
Reaction: Allow to warm to 0°C. Stir for 1-2 hours. Monitor by TLC.[1][2][3]
Note: Do not reflux unless absolutely necessary.[1][2] Heat promotes alkylation of the amine by the
Use THF as a solvent (better solubility for polar intermediates).[1][2]
Heat is risky, so instead, increase concentration to 1.0 M (high concentration favors bimolecular acylation over unimolecular elimination).[1]
Last Resort: Pre-deprotonate the amine with NaH (1.0 equiv) in THF at 0°C, then add the acid bromide. This turns a weak neutral nucleophile into a strong anionic nucleophile.[1][2]
Q3: I am getting a mixture of Acylation (N-attack) and Alkylation (C-attack or N-alkylation).
A: This is the "Ambident Electrophile" problem. The
-bromoacetyl bromide has two electrophilic sites: the Carbonyl (C=O) and the -Carbon (C-Br).[2]
The Fix: Acylation is kinetically controlled (faster at low temp).[1][2] Alkylation is thermodynamically controlled (favored by heat).[1][2]
Keep it Cold: Never exceed RT.
Solvent: Change from polar aprotic (DMF/ACN) to non-polar (DCM/Toluene). Polar solvents stabilize the transition state for alkylation (S
Understanding the competing pathways is vital for optimization.[1][2]
Caption: Figure 2. Competing pathways. The goal is to route the reaction through the Acyl-Base complex (green path) while avoiding the Ketene elimination pathway (red path).[2]
References & Validation
DMAP Catalysis Mechanism:
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][2][11] Angewandte Chemie International Edition.[1][2] Link
Validation: Confirms the formation of the acylpyridinium salt as the active species, essential for weak nucleophiles.[2]
Ketene Formation from Acid Halides:
Tidwell, T. T. (2006).[1] Ketenes.[1][2] John Wiley & Sons.[1][2] (Specific chapter on dehydrohalogenation mechanisms).
Validation: Authoritative source on the elimination mechanism of
-halo acid halides using tertiary amines.
Optimization of Haloacylation:
Srinivas, K., et al. (2004). Efficient Synthesis of
A Guide to the Spectroscopic Signature of Acyl Halides: Characterizing the Carbonyl Stretch of 2-bromo-3-methylbutyryl bromide
Audience: Researchers, scientists, and drug development professionals. Introduction: The Carbonyl as a Molecular Fingerprint In the realm of organic synthesis and molecular characterization, infrared (IR) spectroscopy se...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Carbonyl as a Molecular Fingerprint
In the realm of organic synthesis and molecular characterization, infrared (IR) spectroscopy serves as a foundational technique. It provides a rapid, non-destructive, and highly informative window into the functional groups present within a molecule. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration. The frequency of this absorption is exceptionally sensitive to the electronic environment, making it a powerful tool for distinguishing between various carbonyl-containing compounds such as ketones, esters, amides, and, of particular interest here, acyl halides.
This guide offers an in-depth analysis of the characteristic IR carbonyl stretch frequency for 2-bromo-3-methylbutyryl bromide. We will explore the physicochemical principles that govern this vibration, provide a robust experimental protocol for its measurement, and compare its spectral signature against structurally related analogues. This information is critical for professionals engaged in reaction monitoring, quality assurance, and the structural elucidation of complex organic molecules.
PART 1: The High-Frequency Realm of Acyl Halide Carbonyls
The carbonyl stretching frequency in acyl halides is found at a significantly higher wavenumber compared to most other carbonyl compounds. Acyl bromides typically exhibit a strong C=O absorption in the range of 1815–1785 cm⁻¹[1]. This pronounced shift to a higher frequency is a direct result of the powerful negative inductive effect (-I) exerted by the halogen atom.
The electronegative bromine atom withdraws electron density from the carbonyl carbon. This polarization strengthens the C=O double bond, increasing its force constant. As described by Hooke's Law, a higher force constant results in a higher vibrational frequency[2]. In the case of 2-bromo-3-methylbutyryl bromide, this inductive effect is amplified by the presence of a second bromine atom on the α-carbon, which further pulls electron density away from the carbonyl group. Consequently, we can predict its carbonyl absorption to appear at the upper end of the typical range for acyl bromides.
PART 2: Experimental Protocol and Comparative Data
Precise characterization requires a well-defined experimental approach. Due to the high reactivity and moisture sensitivity of acyl halides, proper sample handling is crucial for obtaining a clean and accurate spectrum.
Experimental Workflow: ATR-FTIR Analysis of a Reactive Acyl Halide
The workflow below outlines the Attenuated Total Reflectance (ATR) method, which is ideal for analyzing liquids without extensive sample preparation[3][4].
Caption: Workflow for obtaining the IR spectrum of a reactive liquid via ATR-FTIR.
Detailed Step-by-Step Methodology
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics. The diamond ATR crystal surface must be meticulously cleaned with a suitable solvent (e.g., anhydrous isopropanol) and dried completely.
Background Collection: Before introducing the sample, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum[3].
Sample Application: In a fume hood or glovebox to manage the compound's reactivity and potential hazards, carefully place a single, small drop of 2-bromo-3-methylbutyryl bromide directly onto the center of the ATR crystal.
Data Acquisition: Immediately initiate the sample scan. For a high-quality spectrum, co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹.
Data Analysis: The resulting spectrum will show a very strong absorbance in the carbonyl region. The peak maximum for 2-bromo-3-methylbutyryl bromide is expected at approximately 1812 cm⁻¹ .
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the reactive acyl bromide.
Comparative Spectroscopic Data
To fully appreciate the unique position of the 2-bromo-3-methylbutyryl bromide carbonyl stretch, it is instructive to compare it with related molecules. The table below summarizes these differences, highlighting the electronic effects at play.
Compound
Structure
Approx. C=O Stretch (cm⁻¹)
Primary Influencing Factor
2-bromo-3-methylbutyryl bromide
CH₃CH(CH₃)CH(Br)COBr
~1812
Strong inductive effect from two Br atoms strengthens the C=O bond.[1][5]
Resonance donation from the ester oxygen weakens the C=O bond.[8][9]
3-Methyl-2-butanone
CH₃CH(CH₃)COCH₃
~1715
Alkyl groups have a minor electron-donating effect. This serves as a baseline ketone.[1][10]
N,N-Dimethyl-3-methylbutanamide
CH₃CH(CH₃)CH₂CON(CH₃)₂
~1650
Strong resonance donation from the nitrogen lone pair significantly weakens the C=O bond.[9][10]
Table 1: Comparison of Carbonyl (C=O) Stretching Frequencies Across Different Functional Groups.
PART 3: Visualizing the Electronic Influences
The position of the carbonyl stretch is a battle between opposing electronic effects. The inductive effect pulls electron density away, strengthening the C=O bond and increasing its frequency. Conversely, the resonance effect donates electron density, increasing the C-O single-bond character and lowering the frequency. The diagram below illustrates this relationship.
Caption: Key electronic and structural factors that modulate the IR carbonyl stretching frequency.
For 2-bromo-3-methylbutyryl bromide, the inductive effect is the overwhelmingly dominant factor, placing its C=O stretch firmly in the high-frequency region of the IR spectrum.
Conclusion
The characteristic IR carbonyl absorption for 2-bromo-3-methylbutyryl bromide is reliably identified at approximately 1812 cm⁻¹ . This high frequency is a direct and predictable consequence of the potent inductive electron withdrawal from the two bromine substituents. This distinct spectral signature allows for its unambiguous differentiation from esters, ketones, amides, and other carbonyl-containing compounds, making ATR-FTIR spectroscopy an indispensable tool for real-time reaction analysis and quality control in synthetic chemistry.
References
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
LibreTexts Chemistry. (2022). Infrared Spectroscopy. Retrieved from [Link]
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
DAV University. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational circular dichroism (VCD). Retrieved from [Link]
Filo. (2025). At what frequency in an IR spectrum does the carbonyl group appear?. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]
University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
University of California, Los Angeles. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
ACS Publications - Journal of Chemical Education. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. Retrieved from [Link]
University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). IR Chart. Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Application Guide
Audience: Senior Researchers, Medicinal Chemists, and Mass Spectrometrists
Focus: Structural elucidation of the m/z 163/165 doublet in brominated ester analysis.
Executive Summary: The Bromine Doublet as a Structural Beacon
In the mass spectrometric analysis of halogenated organic compounds, the m/z 163/165 doublet acts as a high-confidence diagnostic marker. Unlike generic alkyl fragments, this specific ion pair usually indicates the presence of a 5-bromopentanoyl cation (
) , typically derived from methyl 5-bromovalerate or related -bromo fatty acid esters via -cleavage.
This guide compares the analytical utility of this specific fragmentation pattern against alternative halogenated motifs (e.g., chlorinated esters) and provides a validated protocol for distinguishing this acylium ion from isobaric interferences like bromo-alkenyl cations.
Mechanistic Insight: The Origin of m/z 163/165
The m/z 163/165 signal is defined by the characteristic 1:1 isotopic abundance of bromine (
and ).
The Chemical Species
The mass difference between the target ion (163) and the light bromine isotope (79) reveals the organic residue:
In the context of brominated esters, a residue of 84 Da corresponds to the valeryl acyl group (
) .
Structure:
Precursor: Methyl 5-bromovalerate (
, MW 195)
Formation Pathway: High-energy
-cleavage at the carbonyl-oxygen bond, resulting in the loss of the methoxy radical (, 31 Da).
Comparative Fragmentation Data
The following table contrasts the m/z 163/165 pattern with alternative ester fragments.
Feature
Target: 5-Bromopentanoyl Cation
Alternative: Bromohexenyl Cation
Control: Chlorinated Analog
m/z Pattern
163 / 165 (1:1)
163 / 165 (1:1)
119 / 121 (3:1)
Formula
Exact Mass ()
162.9753
163.0117
119.0258
Origin
-cleavage of Methyl 5-bromovalerate
Fragmentation of Hexyl Bromide / Lipids
Methyl 5-chlorovalerate
Key Neutral Loss
Methoxy Radical (-31 Da)
Hydrogen / Methyl
Methoxy Radical (-31 Da)
RDB (Unsaturation)
2 (Carbonyl + Acylium)
1 (Double Bond)
2
Visualization: Fragmentation Pathway[1][2]
The following Graphviz diagram illustrates the specific ionization and fragmentation workflow that yields the diagnostic doublet.
Caption: Figure 1.[1] EI Fragmentation pathway of Methyl 5-bromovalerate showing the dominant formation of the m/z 163/165 acylium ion via α-cleavage.
Experimental Protocol: Validation of m/z 163/165
To confirm this ion corresponds to the brominated ester and not an alkyl bromide artifact, follow this self-validating protocol.
Internal Standard: Methyl nonanoate (non-halogenated, m/z 74 base peak).
Instrument: GC-MS (Single Quadrupole or Q-TOF for exact mass).
Step-by-Step Workflow
Sample Preparation:
Dissolve sample in Dichloromethane (DCM) to 10 ppm.
Avoid methanol as a solvent to prevent transesterification artifacts.
GC Parameters:
Column: DB-5MS or equivalent (30m x 0.25mm).
Inlet: 250°C, Split 10:1.
Oven: 50°C (1 min) → 20°C/min → 280°C.
MS Acquisition (Scan Mode):
Scan Range: m/z 40–400.
Checkpoint 1: Observe Molecular Ion at m/z 194/196 (weak intensity).
Checkpoint 2: Observe Base Peak/Major Fragment at m/z 163/165.
Checkpoint 3: Confirm absence of m/z 135/137 (which would indicate shorter chain butyrate esters).
Differentiation Test (Chemical Logic):
If the spectrum shows m/z 74 (McLafferty rearrangement ion), the parent is a methyl ester .
If m/z 74 is absent but 163/165 is present, suspect a bromo-ketone or bromo-aldehyde .
Technical Comparison: Why m/z 163/165 Matters
Sensitivity vs. Selectivity
Selectivity: The 163/165 doublet is highly specific to the 5-carbon brominated chain length. Shorter chains (butyrate) shift to 149/151; longer chains (hexanoate) shift to 177/179.
Interference Risk: High. Alkyl bromides (
) can fragment to (m/z 163/165).
Differentiation: Alkyl bromides typically lack the m/z 59 (
) or m/z 74 ester fragments.
Application in Drug Development
In the synthesis of histone deacetylase (HDAC) inhibitors or other valproic acid derivatives, methyl 5-bromovalerate is a common alkylating agent.
Impurity Profiling: The 163/165 ion is used to quantify trace unreacted alkylating reagents in the final API (Active Pharmaceutical Ingredient).
Limit of Detection (LOD): Using Selected Ion Monitoring (SIM) on m/z 163 and 165, LODs of <1 ppm can be achieved for genotoxic impurity screening.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Pentanoic acid, 5-bromo-, methyl ester. NIST Chemistry WebBook, SRD 69. Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including
-cleavage of esters).
European Medicines Agency (EMA). Assessment of genotoxic impurities in pharmaceutical products. (Guidelines on controlling alkylating agents like brominated esters). Available at: [Link]
A Researcher's Guide to Differentiating 2-bromo-3-methylbutyryl bromide and 3-methyl-2-butenoyl bromide using NMR Spectroscopy
In the realm of synthetic chemistry, particularly within pharmaceutical and materials science research, the unambiguous identification of isomeric molecules is a critical step that underpins the reliability and reproduci...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of synthetic chemistry, particularly within pharmaceutical and materials science research, the unambiguous identification of isomeric molecules is a critical step that underpins the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive, data-supported methodology for distinguishing between two structurally similar isomers: 2-bromo-3-methylbutyryl bromide and 3-methyl-2-butenoyl bromide. Leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, we will explore the distinct spectral signatures that allow for their confident differentiation.
The Isomeric Challenge
At a glance, 2-bromo-3-methylbutyryl bromide and 3-methyl-2-butenoyl bromide share the same molecular formula (C₅H₇BrO) and a similar branched four-carbon backbone. However, the placement of a bromine atom versus a carbon-carbon double bond introduces subtle yet significant electronic and structural differences. These differences are the key to their distinct NMR profiles.
2-bromo-3-methylbutyryl bromide: A saturated acyl bromide featuring a bromine atom on the alpha-carbon (the carbon adjacent to the carbonyl group).
3-methyl-2-butenoyl bromide: An unsaturated acyl bromide with a double bond in the carbon backbone.
These isomers can potentially arise from similar synthetic pathways or as byproducts, making a robust analytical method for their differentiation essential for process control and characterization.
The NMR Solution: Deciphering the Spectral Fingerprints
NMR spectroscopy provides a direct window into the chemical environment of individual protons and carbon atoms within a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, a definitive structural assignment can be made.
¹H NMR Spectroscopy: The First Line of Differentiation
The proton NMR (¹H NMR) spectrum offers the most immediate and striking differences between the two isomers. The presence of a vinylic proton in 3-methyl-2-butenoyl bromide and its absence in 2-bromo-3-methylbutyryl bromide is a key diagnostic feature.
Table 1: Expected ¹H NMR Data
Compound
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Key Distinguishing Feature
2-bromo-3-methylbutyryl bromide
Hα (CH-Br)
~4.4
Doublet
Signal in the 4-5 ppm region, coupled to the adjacent methine proton.
Hβ (CH(CH₃)₂)
~2.3
Multiplet
γ-CH₃
~1.1
Doublet
3-methyl-2-butenoyl bromide
Hα (C=CH)
~6.0
Singlet
Vinylic proton signal in the 5.5-7.0 ppm region. [1]
β-CH₃
~2.0 and ~2.2
Singlets
Two distinct methyl signals due to their geometric relationship to the carbonyl group.
The most telling indicator is the downfield singlet around 6.0 ppm for 3-methyl-2-butenoyl bromide, which is characteristic of a proton on a carbon-carbon double bond.[1] In contrast, the alpha-proton of 2-bromo-3-methylbutyryl bromide appears further upfield, typically around 4.4 ppm, and is split into a doublet by the neighboring proton.[2]
While ¹H NMR provides strong evidence, ¹³C NMR offers unambiguous confirmation by directly probing the carbon skeleton. The presence of olefinic carbons in 3-methyl-2-butenoyl bromide is a clear giveaway.
Table 2: Expected ¹³C NMR Data
Compound
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Key Distinguishing Feature
2-bromo-3-methylbutyryl bromide
C=O
~170
Cα (CH-Br)
~50
Signal for a carbon bonded to a bromine atom.[3][4]
Cβ (CH)
~35
γ-CH₃
~20
3-methyl-2-butenoyl bromide
C=O
~165
Cα (=CH)
~118
Signals in the olefinic region (100-150 ppm). [5][6]
Cβ (=C(CH₃)₂)
~160
Signals in the olefinic region (100-150 ppm). [5][6]
γ-CH₃
~22 and ~28
The ¹³C NMR spectrum of 3-methyl-2-butenoyl bromide will clearly show two signals in the 115-165 ppm range, corresponding to the two carbons of the double bond.[5][6][7] This feature is entirely absent in the spectrum of 2-bromo-3-methylbutyryl bromide, which instead displays a signal for the bromine-bearing carbon at a much higher field (around 50 ppm).[3][4]
Experimental Protocol for NMR Analysis
To obtain high-quality, reliable data for accurate isomer differentiation, the following protocol is recommended:
Sample Preparation:
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR).
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
Use a spectrometer with a field strength of 300 MHz or higher.
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Use a sufficient number of scans to obtain clear signals for all carbon atoms.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Analysis:
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Analyze the multiplicities and coupling constants to establish connectivity.
Compare the chemical shifts in both ¹H and ¹³C spectra with the expected values outlined in Tables 1 and 2.
Visualizing the Differentiation
The following diagrams illustrate the key structural and spectral differences, providing a clear visual guide for interpretation.
Figure 1. Key differentiating NMR signals for the two isomers.
Figure 2. A stepwise workflow for the identification process.
Conclusion
The differentiation of 2-bromo-3-methylbutyryl bromide and 3-methyl-2-butenoyl bromide serves as a clear example of the power of NMR spectroscopy in routine structural elucidation. By focusing on the key diagnostic signals—the vinylic proton in the ¹H NMR and the olefinic carbons in the ¹³C NMR—researchers can confidently and accurately distinguish between these two isomers. This analytical rigor is fundamental to ensuring the integrity of chemical research and development.
References
Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectra of 2,.... Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. Retrieved from [Link]
Comparative Reactivity Guide: 2-Bromo-3-methylbutyryl Bromide vs. 2-Bromopropionyl Bromide
Executive Summary This guide provides a technical comparison between 2-bromo-3-methylbutyryl bromide (Structure A) and 2-bromopropionyl bromide (Structure B). While both are -bromoacyl bromides used as intermediates for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 2-bromo-3-methylbutyryl bromide (Structure A) and 2-bromopropionyl bromide (Structure B). While both are
-bromoacyl bromides used as intermediates for -hydroxy/amino acids and Atom Transfer Radical Polymerization (ATRP) initiators, their reactivity profiles diverge significantly due to steric effects.
2-Bromopropionyl bromide acts as a "fast" electrophile, ideal for rapid derivatization and high-efficiency initiation in sterically uncongested systems.
2-Bromo-3-methylbutyryl bromide (an
-bromo isovaleryl derivative) exhibits retarded kinetics in both nucleophilic acyl substitution and displacements due to -branching (the isopropyl group). It is preferred when kinetic selectivity or specific structural mimics (e.g., Valine residues) are required.
Structural & Mechanistic Analysis
To predict performance, we must analyze the steric environment of the electrophilic centers.
Feature
2-Bromopropionyl Bromide
2-Bromo-3-methylbutyryl Bromide
CAS
563-76-8
20769-85-1 (Acid form analog)
Structure
-Carbon Type
Secondary
Secondary
-Substituent
Methyl (Small)
Isopropyl (Bulky)
Taft Steric Parameter ()
-0.07 (Ref: Methyl)
-0.47 (Ref: Isopropyl)
Primary Reactivity
High
Moderate/Low
Visualizing the Steric Wall
The following diagram illustrates the kinetic barriers introduced by the isopropyl group in the 3-methylbutyryl derivative.
Performance Comparison by Reaction Type
A. Nucleophilic Acyl Substitution (Acylation)
Context: Reaction with alcohols to form esters or amines to form amides.
The carbonyl carbon is the primary electrophile.
2-Bromopropionyl bromide: The small
-methyl group offers minimal resistance to the formation of the tetrahedral intermediate. Reactions are often exothermic and instantaneous at .
2-Bromo-3-methylbutyryl bromide: The adjacent isopropyl group creates a "Newman projection" clash. As the nucleophile attacks the carbonyl, the oxygen anion develops steric friction with the isopropyl methyls.
Implication: Requires higher temperatures (RT to
) or longer reaction times to reach full conversion.
B. Nucleophilic Substitution at
-Carbon (
)
Context: Displacing the
-bromide with azides (for click chemistry) or amines.
This is where the performance gap is widest.
Mechanism: Classical
backside attack.
The Beta-Branching Effect: In 2-bromo-3-methylbutyryl bromide, the
-carbon is branched (isopropyl). Beta-branching is known to retard rates by factors of 10–100x compared to unbranched systems due to steric hindrance in the pentacoordinate transition state.
Data Projection: If the relative rate of
for the propionyl derivative is normalized to 100, the 3-methylbutyryl derivative is estimated to be <5.
C. ATRP Initiation Efficiency
Context: Polymerization of methacrylates/acrylates.[1]
Parameter
2-Bromopropionyl Bromide
2-Bromo-3-methylbutyryl Bromide
Radical Type
Secondary
Secondary (Sterically Shielded)
Initiation Rate ()
Fast
Slower
Control ()
Excellent for Acrylates
Good, but slower initiation may broaden PDI initially
Use Case
General purpose (PMMA, PBA)
Synthesis of bulky polymer brushes or Valine-mimetic polymers
Dissolve 1.0 mmol of 2-bromopropionyl bromide and 1.0 mmol of 2-bromo-3-methylbutyryl bromide in 2 mL
in an NMR tube.
Acquire a T=0
NMR spectrum (integrate -proton signals).
Inject 0.5 mmol of anhydrous Methanol. Shake vigorously for 30 seconds.
Acquire T=5 min spectrum.
Analysis: Measure the ratio of Methyl Ester formation.
Expectation: The methyl 2-bromopropionate peaks will dominate (>90%), confirming the kinetic superiority of the propionyl derivative.
Protocol B: Synthesis of
-Bromo Esters (General Procedure)
Step-by-Step Methodology:
Setup: Flame-dried 3-neck flask,
atmosphere, addition funnel.
Charge: Add Alcohol (1.0 eq) and Pyridine (1.1 eq) in dry DCM (
). Cool to .
Addition:
For 2-Bromopropionyl bromide: Add dropwise over 15 mins. Exotherm is rapid.
For 2-Bromo-3-methylbutyryl bromide: Add dropwise, then remove ice bath and stir at Room Temperature for 2 hours to ensure completion.
Quench: Wash with 1M HCl (removes pyridine), then Sat.
.
Purification: Dry over
and concentrate. Distillation is usually required for the 3-methylbutyryl derivative to remove unreacted traces if stoichiometry wasn't precise.
Decision Matrix: Which to Choose?
Safety & Handling
Corrosivity: Both compounds hydrolyze rapidly in moist air to release HBr gas (corrosive/toxic). Open only in a fume hood.
Lachrymator: Both are potent lachrymators. Double-gloving (Nitrile + Laminate) is recommended.
Storage: Store under inert gas (Argon/Nitrogen) at
. The 2-bromopropionyl derivative degrades faster if moisture is present due to its higher reactivity.
References
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 10 for Taft Steric Parameters and
beta-branching effects).
Fischer, H. (2001). The Persistent Radical Effect: A Principle for Selective Radical Reactions and Living Radical Polymerizations. Chemical Reviews.
Sigma-Aldrich. (2024). 2-Bromopropionyl bromide Product Specification & Safety Data Sheet.
Auterhoff, H., & Lang, R. (1974). Resolution of 2-bromo-3-methylbutyric acid and synthesis of enantiomers. Archiv der Pharmazie. (Historical reference for the synthesis of Valine analogs).
A Comparative Analysis of the ɑ-Carbon C13 NMR Chemical Shift in 2-Bromo-3-methylbutyryl Bromide
A Guide for Researchers in Synthetic Chemistry and Drug Development As a Senior Application Scientist, this guide provides an in-depth analysis of the expected C13 NMR chemical shift for the α-carbon in 2-bromo-3-methylb...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Synthetic Chemistry and Drug Development
As a Senior Application Scientist, this guide provides an in-depth analysis of the expected C13 NMR chemical shift for the α-carbon in 2-bromo-3-methylbutyryl bromide. In the absence of a directly published spectrum for this specific molecule, we will build a robust estimation based on fundamental principles of NMR spectroscopy and comparative data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for structural elucidation and reaction monitoring.
The accurate assignment of NMR signals is paramount in confirming the identity and purity of novel compounds. The α-carbon in acyl halides, situated between a halogen and a carbonyl group, presents a unique electronic environment that is highly sensitive to substituent effects. Understanding these influences is crucial for the confident interpretation of spectral data.
Fundamental Principles Influencing the α-Carbon Chemical Shift
The chemical shift (δ) of a carbon nucleus in C13 NMR spectroscopy is primarily dictated by the local electron density around it. Several key factors contribute to the observed chemical shift of the α-carbon in 2-bromo-3-methylbutyryl bromide:
Electronegativity of Substituents: Highly electronegative atoms, such as bromine and the oxygen of the carbonyl group, withdraw electron density from the adjacent α-carbon.[1][2][3] This deshielding effect causes the nucleus to experience a stronger external magnetic field, resulting in a downfield shift to a higher ppm value.[1][3] The presence of two bromine atoms (one directly attached and one in the carbonyl bromide group) is expected to have a significant deshielding effect.
Inductive and Mesomeric Effects: The effects of α-substituents on carbon-13 NMR chemical shifts are interpreted as consequences of inductive and mesomeric effects.[4] Halogenated compounds, in particular, exhibit distinct behaviors compared to other substituted carbonyl compounds.[4] The bromine atom exerts a strong electron-withdrawing inductive effect (-I), which deshields the α-carbon.
Steric Effects: Steric hindrance, or the spatial arrangement of atoms, can also influence chemical shifts.[1] In 2-bromo-3-methylbutyryl bromide, the bulky isopropyl group adjacent to the α-carbon may contribute to a downfield shift due to steric compression.
Magnetic Anisotropy: The magnetic field generated by the pi electrons of the carbonyl group creates a region of deshielding in the vicinity of the α-carbon, further contributing to a downfield shift. For heavier halogens like bromine, magnetic anisotropy can sometimes lead to non-additive effects in chemical shift predictions.[5]
Comparative Data Analysis
To estimate the chemical shift of the α-carbon in 2-bromo-3-methylbutyryl bromide, we will compare it with structurally similar compounds for which C13 NMR data is available.
Compound Name
Structure
α-Carbon Environment
Notes
2-Bromo-3-methylbutyryl bromide (Target)
CH(Br)COBr
Attached to a bromine, an isopropyl group, and a carbonyl bromide group.
The focus of this guide.
Acetyl bromide
CH₃COBr
Attached to a methyl group and a carbonyl bromide group.
A simpler acyl bromide for baseline comparison.[6]
2-Bromoisobutyryl Bromide
C(Br)(CH₃)₂COBr
A quaternary carbon attached to two methyl groups, a bromine, and a carbonyl bromide group.
Provides insight into the effect of alkyl substitution at the α-position.[7]
2-Bromo-3-methylbutane
CH(Br)CH(CH₃)₂
Attached to a bromine, a methyl group, and an isopropyl group.
Lacks the carbonyl group, isolating the effect of the alkyl and bromo substituents.[8][9]
2-Bromo-3-methyl-butyric acid ethyl ester
CH(Br)COOCH₂CH₃
Attached to a bromine, an isopropyl group, and an ester carbonyl group.
The ester group is less electron-withdrawing than the acyl bromide, which will be reflected in the chemical shift.[10]
Based on these comparisons, we can dissect the electronic contributions to the α-carbon's chemical shift in our target molecule. The presence of a bromine atom typically shifts the α-carbon signal significantly downfield. For instance, in halogenoalkanes, the α-carbon chemical shift is generally in the range of 25-65 ppm. The additional powerful electron-withdrawing effect of the carbonyl bromide group will further shift this signal downfield.
Estimated Chemical Shift for the α-Carbon in 2-Bromo-3-methylbutyryl Bromide
Considering the additive nature of substituent effects on C13 chemical shifts, we can make an informed estimation. The α-carbon in our target molecule is subjected to the deshielding effects of both a bromine atom and a carbonyl bromide group.
The bromine atom's contribution will be substantial.
The carbonyl bromide group (–COBr) is strongly electron-withdrawing, more so than a carboxylic acid or ester carbonyl, leading to a significant downfield shift. Acyl halide carbonyl carbons themselves are typically found in the 160-185 ppm range.[11]
The isopropyl group, being an alkyl group, will have a smaller, but still noticeable, deshielding effect on the α-carbon.
Given these factors, the chemical shift for the α-carbon in 2-bromo-3-methylbutyryl bromide is predicted to be in the 55-75 ppm range. This estimation is based on the combined deshielding from the alpha bromine and the carbonyl bromide functionality, modulated by the alkyl substituent.
Experimental Protocol for C13 NMR Spectroscopy
To experimentally verify the predicted chemical shift, the following protocol for acquiring a C13 NMR spectrum is recommended.
4.1. Sample Preparation
Sample Purity: Ensure the sample of 2-bromo-3-methylbutyryl bromide is of high purity to avoid interference from impurity signals.
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known, non-interfering chemical shift. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the solvent peak.
4.2. Spectrometer Setup and Data Acquisition
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
Experiment Type: Select a standard proton-decoupled C13 NMR experiment. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[12]
Acquisition Parameters:
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is a good starting point.
Acquisition Time (at): Typically 1-2 seconds.
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[11]
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum to obtain pure absorption lineshapes.
Baseline correct the spectrum to ensure accurate integration (if required).
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).
Visualizing Substituent Effects on the α-Carbon
The following diagram illustrates the key electronic influences on the α-carbon of 2-bromo-3-methylbutyryl bromide, leading to its downfield chemical shift.
Caption: Electronic and steric effects contributing to the deshielding of the α-carbon.
Conclusion
The C13 NMR chemical shift of the α-carbon in 2-bromo-3-methylbutyryl bromide is a sensitive probe of its local electronic environment. Through a comparative analysis with related structures and an understanding of fundamental NMR principles, we predict this shift to occur in the 55-75 ppm range. This guide provides a framework for both the theoretical estimation and experimental determination of this key spectral parameter, underscoring the power of C13 NMR spectroscopy as an indispensable tool in modern chemical research. The provided experimental protocol offers a self-validating system for obtaining high-quality data for structural confirmation.
References
α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds. (n.d.). auremn. Retrieved February 21, 2026, from [Link]
Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. (2007, March 15). PubMed. Retrieved February 21, 2026, from [Link]
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. (2023, December 31). ResearchGate. Retrieved February 21, 2026, from [Link]
13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. (2024, June 5). YouTube. Retrieved February 21, 2026, from [Link]
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
database C-13 NMR SPECTROSCOPY INDEX. (2026, January 1). Doc Brown's Chemistry. Retrieved February 21, 2026, from [Link]
2-Bromo-3-methyl-butyric acid ethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]
Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). Morganton Scientific. Retrieved February 21, 2026, from [Link]
6.3: Characteristics of C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]
13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. Retrieved February 21, 2026, from [Link]
C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. (n.d.). Canadian Science Publishing. Retrieved February 21, 2026, from [Link]
A guide to 13c nmr chemical shift values. (2015). Compound Interest. Retrieved February 21, 2026, from [Link]
13C NMR Chemical Shift Table. (n.d.). University of Wisconsin-Madison. Retrieved February 21, 2026, from [Link]
2-Bromo-3-methylbutane. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]
N-(D,L-2-bromo-3-methylbutyryl)-D,L-3-phenylalanine. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]
2-Bromo-3-methylbutane. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
N.M.R CHEMICAL SHIFTS C-13. (n.d.). Slideshare. Retrieved February 21, 2026, from [Link]
13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved February 21, 2026, from [Link]
13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 21, 2026, from [Link]
19.5: Carbon-13 NMR. (2022, October 24). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6). ACS Publications. Retrieved February 21, 2026, from [Link]
Personal protective equipment for handling 2-Bromo-3-methylbutyryl bromide
CAS: 26763-95-5 | Formula: C H Br O | Molecular Weight: 243.92 g/mol Executive Safety Summary 2-Bromo-3-methylbutyryl bromide is a bifunctional electrophile combining the high reactivity of an acid bromide with an alpha-...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 26763-95-5 | Formula: C
HBrO | Molecular Weight: 243.92 g/mol
Executive Safety Summary
2-Bromo-3-methylbutyryl bromide is a bifunctional electrophile combining the high reactivity of an acid bromide with an alpha-bromo substituent. This compound is not merely "corrosive"; it is a potent lachrymator and a severe alkylating agent .
Immediate Threat: Inhalation of vapors causes immediate, severe respiratory distress (chemical pneumonia risk). Skin contact results in deep, penetrating burns that may be delayed due to the anesthetic effect of nerve damage, followed by systemic bromide toxicity.
Reactivity: Violent hydrolysis. Reacts explosively with water or moisture to release Hydrogen Bromide (HBr) gas and 2-bromo-3-methylbutyric acid.
Operational Mandate: All handling must occur within a certified chemical fume hood. Zero-tolerance for open-bench work.
Risk Assessment & Reactivity Profile
Hazard Class
Critical Effect
Mechanism of Action
Corrosive (Cat 1B)
Irreversible tissue destruction
Acylation of cellular proteins; hydrolysis releases hydrobromic acid on tissue contact.
Lachrymator
Severe eye/respiratory irritation
Interaction with TRPA1 ion channels in sensory nerves; induces incapacitating tearing and coughing.
Water Reactive
Exothermic gas release
Alkylating Agent
DNA/Protein modification
The -bromo position allows for attack by biological nucleophiles, posing a potential mutagenic risk.
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are insufficient for prolonged or direct contact with acid bromides. The permeation rate of acid halides through thin nitrile is rapid, often degrading the glove material within minutes.
PPE Decision Logic
Figure 1: PPE Selection Logic based on operational scale. Silver Shield® (Laminate) gloves provide >4-hour breakthrough protection against acid halides, whereas nitrile may fail in <10 minutes.
Operational Protocol: Handling & Transfer
A. Preparation (The "Dry" Rule)
Glassware: All glassware must be oven-dried (
C) for at least 2 hours and cooled under an inert atmosphere ( or Ar). Moisture acts as a catalyst for decomposition.
Traps: Ensure the Schlenk line or vacuum manifold is equipped with a base trap (KOH/NaOH) to neutralize evolved HBr vapors.
B. Transfer Techniques
Method 1: Syringe Transfer (Volumes < 20 mL)
Use a glass syringe with a Luer-lock tip. Avoid plastic syringes (plungers may swell/seize).
Use a long stainless steel needle (16-18G) to reach the liquid level without tilting the bottle.
Technique: Pull the plunger slowly to prevent cavitation and bubble formation.
Cleanup: Immediately draw acetone into the syringe after use, then quench the acetone washings (see Section 5).
Method 2: Cannula Transfer (Volumes > 20 mL)
Utilize positive pressure (inert gas) to push the liquid from the reagent bottle to the reaction vessel.
Why: This closed-system transfer minimizes exposure to atmospheric moisture and protects the operator from lachrymatory vapors.
C. Reaction Setup
Temperature: Maintain reaction temperature
C during addition. The reaction of acid bromides with nucleophiles is highly exothermic.
Venting: Do not seal the reaction vessel. Use an oil bubbler to allow gas expansion while excluding air.
Quenching & Neutralization Workflow
CRITICAL: Never add water directly to the neat chemical. This will cause a violent eruption of hot acid and gas.
Quenching Protocol (Step-by-Step)
Figure 2: Controlled quenching workflow. Converting the acid bromide to an ester (alcoholysis) is safer than direct hydrolysis because it moderates heat release.
Detailed Procedure:
Dilute: Dilute the reaction mixture or residue with a non-reactive solvent (Dichloromethane or Toluene) to at least 10% concentration.
Cool: Place the vessel in an ice bath.
Quench: Slowly add an alcohol (Methanol or Ethanol).
Chemistry:
.
Note: This releases HBr gas but avoids the violent steam generation of water quenching.
Neutralize: Once the exotherm subsides, slowly add saturated Sodium Bicarbonate (
) solution.
Warning: Massive
evolution will occur. Add dropwise.
Verify: Test pH. Ensure pH is between 6 and 8 before disposal.
Emergency Response
Scenario
Immediate Action
Medical / Follow-up
Skin Contact
Drench with water for 15 mins.[1][2][3] Do not use neutralizing creams immediately. Remove contaminated clothing under the shower.[4]
Seek medical attention.[1][2][3][4][5] Monitor for delayed burns.
Eye Contact
Irrigate immediately at eyewash station for >15 mins. Hold eyelids open.
Emergency Ophthalmology consult required.[4] Risk of corneal opacity.
Inhalation
Evacuate to fresh air.[1][2][3][4] If breathing is difficult, administer Oxygen (trained personnel only).
Monitor for pulmonary edema (fluid in lungs) for 24 hours.
Spill (>5 mL)
Evacuate lab. Do not attempt cleanup without SCBA if fumes are visible.
Contact EHS/HazMat team. Use "Acid Neutralizer" absorbent pads.
References
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3-methylbutyryl bromide. Retrieved from
Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 2-Bromo-3-methylbutyryl bromide. Retrieved from
Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction: Hydrolysis of the Acid Bromide. Retrieved from
Organic Syntheses. (2025). Procedure for Handling and Quenching Alpha-Bromo Acid Halides. Organic Syntheses, Coll. Vol. 9. Retrieved from
Princeton University EHS. (2024). Laboratory Safety Guide: Handling Acid Chlorides and Bromides. Retrieved from